Cas no 3600-61-1 (2-Propen-1-one,1,3-bis(4-hydroxyphenyl)-)

2-Propen-1-one,1,3-bis(4-hydroxyphenyl)- structure
3600-61-1 structure
Product Name:2-Propen-1-one,1,3-bis(4-hydroxyphenyl)-
N.o CAS:3600-61-1
MF:C15H12O3
MW:240.253984451294
CID:314181
PubChem ID:5467477
Update Time:2025-04-19

2-Propen-1-one,1,3-bis(4-hydroxyphenyl)- Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Propen-1-one,1,3-bis(4-hydroxyphenyl)-
    • 1,3-Bis(4-hydroxyphenyl)-1-propen-3-one
    • 1,3-Bis(4-hydroxyphenyl)-2-propen-1-one
    • 1,3-Bis(4-hydroxyphenyl)propenone
    • 4,4'-Dihydroxychalcone
    • 4',4-Dihydroxychalcone
    • Chalcone,4,4'-dihydroxy- (6CI,7CI,8CI)
    • NSC 652891
    • RVC 588
    • RVC 588(chalcone)
    • 1,3-Bis-(4-hydroxy-phenyl)-prop-2-en-1-one
    • 2-Propen-1-one, 1,3-bis(4-hydroxyphenyl)-
    • (E)-1,3-Bis-(4-hydroxy-phenyl)-propenone
    • LMPK12120193
    • 4'',4-Dihydroxychalcone
    • (E)-4,4'-Dihydroxychalcone
    • Q27275509
    • 4,4'-Dihydroxybenzylidene acetophenone
    • 3600-61-1
    • 1,3-bis(4-hydroxyphenyl)prop-2-en-1-one
    • 2-Propen-1-one, 1,3-bis(4-hydroxyphenyl)-, (2E)-
    • 2-Propen-1-one, 1,3-bis(4-hydroxyphenyl)-, (E)-
    • SCHEMBL773588
    • NSC-652891
    • RVC 588 (chalcone)
    • CKY3J88Z94
    • PD181927
    • Trans-4,4'-dihydroxychalcone
    • UNII-CKY3J88Z94
    • NSC652891
    • 4,4'-Dihydroxychalcone, (E)-
    • (E)-1,3-bis(4-hydroxyphenyl)prop-2-en-1-one
    • 108997-30-4
    • CHEMBL145927
    • BDBM50068224
    • (E)-1,3-bis(4-Hydroxyphenyl)-2-propen-1-one
    • 2-Propen-1-one,1,3-bis(4-hydroxyphenyl)-, (2E)-
    • 4,4''-dihydroxychalcone
    • G61299
    • RVC588
    • RVC-588
    • Inchi: 1S/C15H12O3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,16-17H/b10-3+
    • Chave InChI: FZQLEXXZAVVCCA-XCVCLJGOSA-N
    • SMILES: OC1C=CC(=CC=1)C(/C=C/C1C=CC(=CC=1)O)=O

Propriedades Computadas

  • Massa Exacta: 240.07866
  • Massa monoisotópica: 240.078644
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 295
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.4
  • Superfície polar topológica: 57.5

Propriedades Experimentais

  • Densidade: 1.286
  • Ponto de ebulição: 469.8°Cat760mmHg
  • Ponto de Flash: 252°C
  • PSA: 57.53
Fornecedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Hebei Liye chemical Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen